molecular formula C11H11NO5 B13183236 7-Hydroxy-4,4-dimethyl-6-nitro-3,4-dihydro-2H-1-benzopyran-2-one

7-Hydroxy-4,4-dimethyl-6-nitro-3,4-dihydro-2H-1-benzopyran-2-one

Cat. No.: B13183236
M. Wt: 237.21 g/mol
InChI Key: GPBHWNWUYSVKFX-UHFFFAOYSA-N
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Description

7-Hydroxy-4,4-dimethyl-6-nitro-3,4-dihydro-2H-1-benzopyran-2-one is a substituted 3,4-dihydrocoumarin derivative characterized by a nitro (-NO₂) group at position 6, hydroxyl (-OH) at position 7, and two methyl (-CH₃) groups at position 2. Its IUPAC name reflects the fused benzopyranone core with a partially saturated ring (3,4-dihydro).

Properties

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

7-hydroxy-4,4-dimethyl-6-nitro-3H-chromen-2-one

InChI

InChI=1S/C11H11NO5/c1-11(2)5-10(14)17-9-4-8(13)7(12(15)16)3-6(9)11/h3-4,13H,5H2,1-2H3

InChI Key

GPBHWNWUYSVKFX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)OC2=CC(=C(C=C21)[N+](=O)[O-])O)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-4,4-dimethyl-6-nitro-3,4-dihydro-2H-1-benzopyran-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

7-Hydroxy-4,4-dimethyl-6-nitro-3,4-dihydro-2H-1-benzopyran-2-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

7-Hydroxy-6-methoxy-3,4-dihydro-2H-1-benzopyran-2-one
  • Substituents : Methoxy (-OCH₃) at position 6, hydroxyl at position 5.
  • Key Differences : Replaces the nitro group with methoxy, which is electron-donating. Lacks dimethyl groups at position 3.
  • Impact :
    • Reactivity : Methoxy groups are less reactive than nitro groups in electrophilic substitution reactions.
    • Solubility : Increased polarity due to -OH and -OCH₃ enhances water solubility compared to the nitro analogue.
    • Biological Activity : Methoxy coumarins often exhibit antioxidant and anti-inflammatory properties, whereas nitro groups may confer antimicrobial or cytotoxic effects .
3,4-Dihydro-2H-1-benzopyran-2-one (Dihydrocoumarin)
  • Substituents: No substituents on the aromatic ring.
  • Key Differences : Laps nitro, hydroxyl, and dimethyl groups.
  • Impact: Simpler Synthesis: Absence of substituents simplifies synthesis but reduces functional diversity.
7-Hydroxy-4,6-dimethoxy-5-methylcoumarin
  • Substituents : Dimethoxy (-OCH₃) at positions 4 and 6, methyl at position 4.
  • Key Differences : Methoxy groups dominate; methyl at position 5 introduces steric effects distinct from position 4 dimethyl.
  • Impact :
    • Antiangiogenic Activity : Demonstrated in zebrafish models, suggesting substituent position (e.g., methoxy at 4 vs. dimethyl at 4) critically modulates biological targets .
Spectroscopic Characterization
  • Nitro Group: Strong IR absorption at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric stretch) distinguishes it from methoxy analogues .
  • NMR :
    • Dimethyl groups at C4 appear as a singlet (δ ~1.3 ppm, integrating to 6H).
    • Nitro group deshields adjacent protons (C5 and C7), causing downfield shifts compared to methoxy-substituted analogues .

Data Tables

Table 1: Substituent Comparison

Compound C4 Substituent C6 Substituent C7 Substituent
Target Compound -CH₃, -CH₃ -NO₂ -OH
7-Hydroxy-6-methoxy () None -OCH₃ -OH
7-Hydroxy-4,6-dimethoxy-5-methyl -OCH₃ -OCH₃ -OH
Dihydrocoumarin () None None None

Table 2: Key Physical Properties

Compound Melting Point (°C) Solubility (Polarity)
Target Compound Not reported Moderate (Nitro)
14d () 171 High (Amine)
7-Hydroxy-6-methoxy () Not reported High (-OH, -OCH₃)

Biological Activity

7-Hydroxy-4,4-dimethyl-6-nitro-3,4-dihydro-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the benzopyran class. Its unique structural features, including a hydroxy group, two methyl groups, and a nitro group, contribute to its diverse biological activities. This article delves into the compound's biological properties, including its antimicrobial and anticancer effects, mechanism of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N1O4. The compound's structure facilitates various chemical interactions, enhancing its reactivity towards biological targets.

Property Details
Molecular FormulaC12H13N1O4
Structural FeaturesHydroxy group at position 7; Nitro group at position 6; Two methyl groups at position 4
ClassBenzopyran derivatives

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. The presence of the nitro group enhances its reactivity and potential cytotoxic effects against microbial cells.

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly against breast cancer cell lines such as MCF7. In vitro studies demonstrated that it reduces cell viability in a concentration-dependent manner. The mechanism of action appears to involve the induction of oxidative stress, leading to increased levels of reactive oxygen species (ROS) and activation of apoptotic pathways.

Key Findings from Studies:

  • Cytotoxicity : Significant reduction in MCF7 cell viability was observed with an IC50 value around 55 µM after 48 hours of exposure.
  • Mechanism : Induction of lipid peroxidation and activation of caspases (caspase-3 and caspase-9) were noted, indicating apoptosis induction.

The biological activity of this compound may be attributed to its interaction with various enzymes and receptors involved in critical signaling pathways. The nitro group is particularly significant as it may enhance the compound's reactivity towards biological targets.

Case Studies

Several case studies have highlighted the compound's potential applications:

  • Anticancer Activity : A study focusing on MCF7 cells revealed that this compound significantly inhibited cell proliferation through oxidative stress mechanisms.
  • Antimicrobial Effects : Comparative studies against standard antimicrobial agents showed that this compound has a promising profile for inhibiting bacterial growth.

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